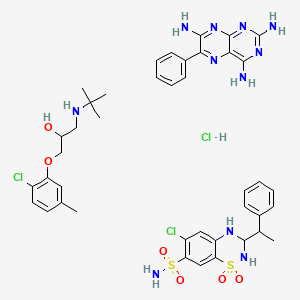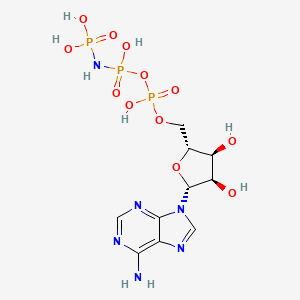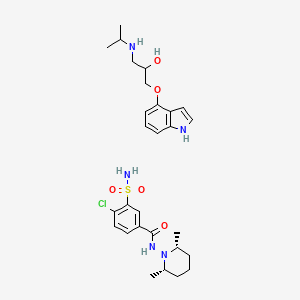
4-Glycylaminobutyric acid
Overview
Description
It is an N-acyl-γ-aminobutyric acid where the acyl group is specified as aminoacetyl . This compound has a molecular formula of C6H12N2O3 and a molecular weight of 160.17 g/mol . It is a small molecule that plays a role in various biochemical processes.
Mechanism of Action
Target of Action
4-Glycylaminobutyric acid, also known as 4-(2-Aminoacetamido)Butanoic Acid, is a complex molecule that interacts with various targets in the body. It is an n-acyl-γ-aminobutyric acid, where the acyl group is specified as aminoacetyl . This suggests that it may interact with receptors or enzymes that recognize or metabolize γ-aminobutyric acid (GABA) or related compounds.
Mode of Action
Given its structural similarity to gaba, it may interact with gaba receptors in the brain . GABA is the key inhibitory neurotransmitter in the brain, working primarily via GABAA receptors . Some neuroactive steroids (NASs) are positive allosteric modulators (PAMs) of GABAA receptors and potentiate phasic and tonic inhibitory responses via activation of synaptic and extrasynaptic GABAA receptors .
Biochemical Pathways
GABA is synthesized from glutamate through the action of glutamate decarboxylase and vitamin B6 . It is then utilized to produce succinate, which participates in the citric acid cycle .
Pharmacokinetics
Similar compounds like gaba have complex pharmacokinetics, including nonlinear absorption, metabolism, tissue uptake, and renal elimination processes .
Result of Action
GABA serves as the main inhibitory neurotransmitter in the adult central nervous system, influencing the proliferation of neuronal progenitor cells .
Action Environment
The conformation of similar compounds like gaba depends on the environment in which it is found . In the gas phase, GABA prefers a highly folded conformation due to the electrostatic attraction between the two functional groups .
Biochemical Analysis
Biochemical Properties
4-Glycylaminobutyric acid plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with various enzymes, proteins, and other biomolecules. One of the primary enzymes involved is glutamate decarboxylase, which converts glutamate to GABA, and subsequently, this compound can be synthesized from GABA . This compound also interacts with GABA receptors, which are the principal inhibitory receptors in the central nervous system. These receptors are categorized into GABAa and GABAb subtypes. GABAa receptors are ligand-gated ion channels that facilitate fast synaptic inhibition, while GABAb receptors are G-protein coupled receptors that act as slow synaptic inhibitors .
Cellular Effects
This compound influences various types of cells and cellular processes. In the central nervous system, it acts as an inhibitory neurotransmitter, reducing neuronal excitability . This compound affects cell signaling pathways by interacting with GABA receptors, leading to changes in ion flow and neurotransmitter release. It also impacts gene expression and cellular metabolism by modulating the activity of enzymes involved in the citric acid cycle . Additionally, this compound has been shown to influence the proliferation of neuronal progenitor cells during brain development .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GABA receptors. When it binds to GABAa receptors, it facilitates the influx of chloride ions into the cell, leading to hyperpolarization and inhibition of neuronal activity . In contrast, binding to GABAb receptors results in the activation of G-proteins, which modulate ion channels and inhibit neurotransmitter release . These interactions lead to changes in gene expression and enzyme activity, ultimately affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can influence its long-term effects on cellular function. For instance, supplementation of gamma-aminobutyric acid (GABA) has been found to affect temporal visual attention in young healthy adults . The stability of this compound in vitro and in vivo can impact its efficacy and the duration of its effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing neuronal excitability and modulating neurotransmitter release . At higher doses, it could potentially cause toxic or adverse effects, including disruptions in cellular metabolism and gene expression . Animal studies are essential for determining the optimal dosage and understanding the threshold effects of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from GABA through the action of glutamate decarboxylase and vitamin B6 . Once synthesized, it participates in the citric acid cycle by being converted to succinate . This compound also interacts with various enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by amino acid transporters, such as the SLC6A14 transporter . This transporter plays a vital role in the uptake and distribution of amino acids, including this compound, within cells and tissues . The localization and accumulation of this compound can influence its activity and function .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its subcellular localization can affect its activity and function, as it interacts with specific enzymes and proteins within these compartments . Post-translational modifications and targeting signals may direct this compound to specific organelles, influencing its role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Glycylaminobutyric acid typically involves the reaction of glycine with γ-aminobutyric acid. One common method is the condensation reaction between glycine and γ-aminobutyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxysuccinimide (NHS). The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Glycylaminobutyric acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-Glycylaminobutyric acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound to study the interactions of amino acids and peptides.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the modulation of neurotransmitter activity.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis
Comparison with Similar Compounds
Similar Compounds
γ-Aminobutyric acid (GABA): A major inhibitory neurotransmitter in the brain.
γ-Butyrolactone (GBL): A precursor to GABA and used in various industrial applications
Uniqueness
4-Glycylaminobutyric acid is unique due to its dual nature, combining properties of both glycine and GABA. This dual functionality allows it to participate in a wider range of biochemical reactions and makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-[(2-aminoacetyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3/c7-4-5(9)8-3-1-2-6(10)11/h1-4,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSFAHRUVVKKMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CNC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954315 | |
| Record name | 4-[(2-Amino-1-hydroxyethylidene)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32595-49-6 | |
| Record name | 4-[(2-Aminoacetyl)amino]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32595-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Glycylaminobutyric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032595496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32595-49-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203795 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-[(2-Amino-1-hydroxyethylidene)amino]butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-glycylaminobutyric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-yl]acetamide](/img/structure/B1197029.png)



![[6-[[2,2-dimethyl-4-(sulfomethyl)-1H-quinolin-6-yl]methyl]-2,2-dimethyl-1H-quinolin-4-yl]methanesulfonic acid](/img/structure/B1197036.png)



